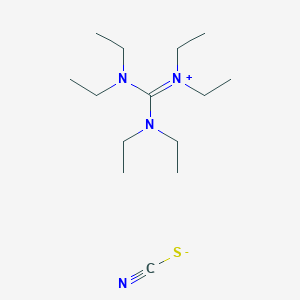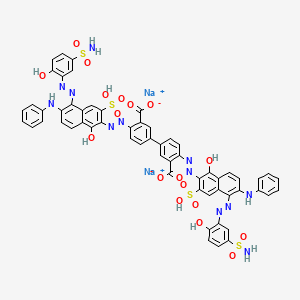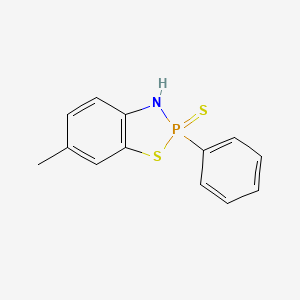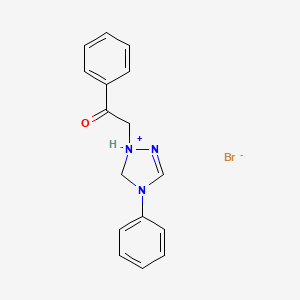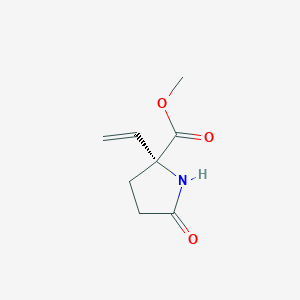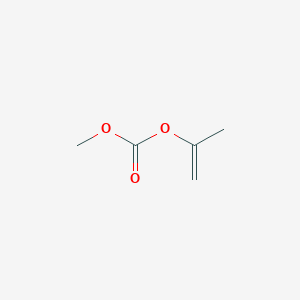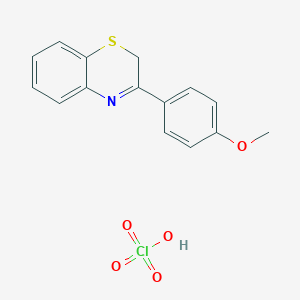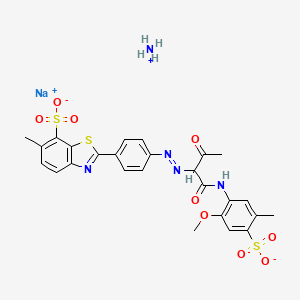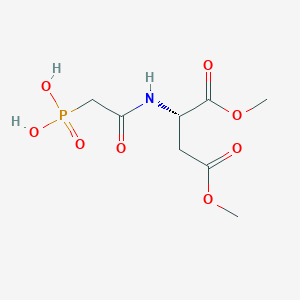![molecular formula C15H16O5 B14455307 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 72452-72-3](/img/structure/B14455307.png)
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[4-(2-Oxopropanoyl)phenoxy]ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty plastics.
Mechanism of Action
The mechanism of action of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
- 2-[4-(2-Oxopropanoyl)phenoxy]ethyl acrylate
Uniqueness
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72452-72-3 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-[4-(2-oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16O5/c1-10(2)15(18)20-9-8-19-13-6-4-12(5-7-13)14(17)11(3)16/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
IURQBSVIDWDNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


